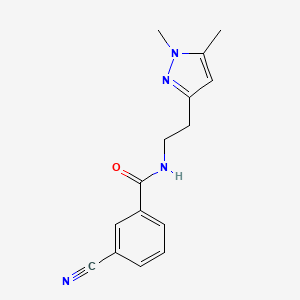
3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide” is an organic compound that contains a pyrazole moiety . Pyrazole derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide”, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .Molecular Structure Analysis
The molecular structure of “3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide” can be analyzed using various techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Additionally, crystallographic studies can provide information about the overall structure of the molecule .Chemical Reactions Analysis
Cyanoacetamide derivatives, like “3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide”, are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide” can be analyzed using various techniques. For example, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule . Crystallographic studies can provide information about the overall structure of the molecule .科学的研究の応用
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, such as 3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, are crucial in medicinal chemistry due to their wide range of biological activities. These compounds are known for their pharmacophore properties, making them significant for combinatorial and medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis and have been identified with various biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The significance of pyrazoles was further highlighted by the success of a pyrazole COX-2 inhibitor, underlining their importance in drug development (Dar & Shamsuzzaman, 2015).
Role in Cytochrome P450 Enzyme Inhibition
Research on compounds like 3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide contributes to understanding the inhibition of Cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes metabolize a diverse array of drugs, and understanding their inhibition is crucial for predicting drug-drug interactions. Chemical inhibitors targeting specific CYP isoforms are essential tools in this research, aiding in the identification of the involvement of particular CYP enzymes in the metabolism of various drugs (Khojasteh et al., 2011).
Antifungal Applications
The study of pyrazole derivatives extends to their antifungal applications, particularly against pathogens like Fusarium oxysporum. These compounds have been evaluated for their structure-activity relationships and pharmacophore predictions, showing efficiency in combating fungal infections. This research is crucial for developing new antifungal agents, especially for agriculture and plant protection (Kaddouri et al., 2022).
Understanding Benzophenone Derivatives
The research on benzophenone derivatives, closely related to the structural domain of 3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, provides insights into the environmental and biological impacts of such compounds. Studies on benzophenone-3, for example, have highlighted the potential risks associated with its widespread use in sunscreens and personal care products, particularly concerning reproductive toxicity and endocrine disruption (Ghazipura et al., 2017).
Safety And Hazards
While specific safety and hazard information for “3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide” is not available in the search results, it is generally recommended to handle such compounds in a well-ventilated area, avoid inhalation, skin contact, or ingestion, and seek medical help in case of accidental contact or inhalation .
将来の方向性
The future directions for “3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide” could involve further investigations into its potential applications. For example, it could be used in the treatment of Phelan-McDermid syndrome caused by 22qI3 deletion . Additionally, new areas of use for this compound in organic synthesis have been opened up in recent years .
特性
IUPAC Name |
3-cyano-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-8-14(18-19(11)2)6-7-17-15(20)13-5-3-4-12(9-13)10-16/h3-5,8-9H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALBXAQMWADPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


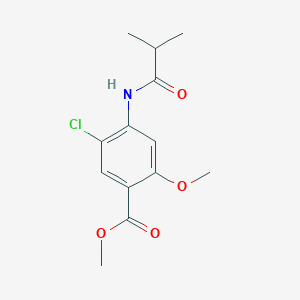
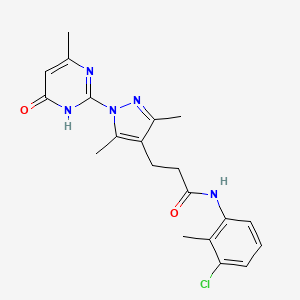
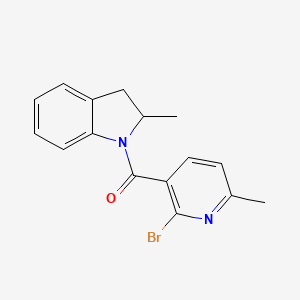

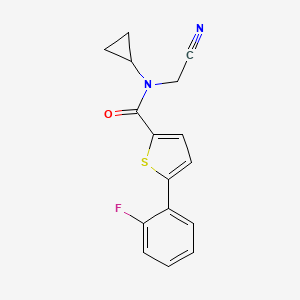
![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2439369.png)
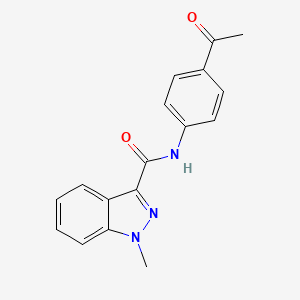
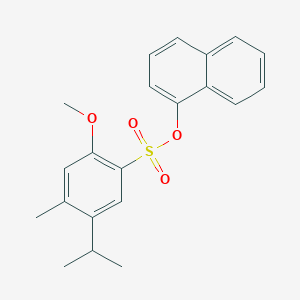

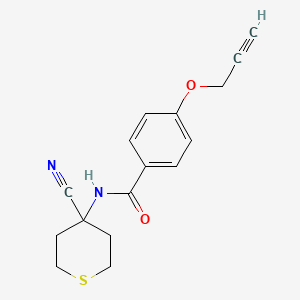

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2439379.png)